N-(Phosphonomethyl)(2-~13~C,~15~N)glycine

Catalog No.
S895830
CAS No.
285978-24-7
M.F
C3H8NO5P
M. Wt
171.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Phosphonomethyl)(2-~13~C,~15~N)glycine

CAS Number

285978-24-7

Product Name

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine

IUPAC Name

2-(phosphonomethyl(15N)amino)acetic acid

Molecular Formula

C3H8NO5P

Molecular Weight

171.06 g/mol

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,4+1

InChI Key

XDDAORKBJWWYJS-VFZPYAPFSA-N

SMILES

C(C(=O)O)NCP(=O)(O)O

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O

Isomeric SMILES

C([15NH][13CH2]C(=O)O)P(=O)(O)O

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine, commonly referred to as glyphosate, is a broad-spectrum, non-selective systemic herbicide. Its chemical structure features a phosphonomethyl group attached to glycine, allowing it to effectively inhibit the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase), which is crucial for the biosynthesis of aromatic amino acids in plants. Glyphosate's primary function is to disrupt the shikimate pathway, leading to deficiencies in essential amino acids such as tyrosine, tryptophan, and phenylalanine, ultimately affecting protein synthesis and plant growth .

N-(Phosphonomethyl)(2-¹³C, ¹⁵N)glycine itself is not known to have a specific mechanism of action. Its primary function lies in its application as a probe molecule in scientific research. The ¹³C and ¹⁵N isotopes provide distinct signals in NMR spectroscopy, allowing scientists to study the metabolism of glycine and its incorporation into proteins [].

N-(Phosphonomethyl)(2-¹³C, ¹⁵N)glycine is a specifically isotopically labeled form of N-(phosphonomethyl)glycine, a molecule with potential applications in scientific research, particularly in the field of metabolism. The isotope labeling with ¹³C and ¹⁵N allows researchers to track the molecule's fate and behavior within a biological system.

  • Carbon-13 (¹³C)

    When incorporated into the molecule's structure, ¹³C can be detected using nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to observe the molecule's interactions with other metabolites and enzymes involved in metabolic pathways .

  • Nitrogen-15 (¹⁵N)

    Similar to ¹³C, ¹⁵N labeling enables the detection of the molecule using NMR spectroscopy. Additionally, ¹⁵N can be used in mass spectrometry experiments to distinguish isotopically labeled N-(phosphonomethyl)glycine from its unlabeled counterpart, facilitating the quantification of the molecule within complex biological samples .

II. Potential Applications in Studying Glycine Metabolism

N-(Phosphonomethyl)glycine is structurally related to glycine, a naturally occurring amino acid. Researchers hypothesize that N-(phosphonomethyl)glycine might interact with glycine metabolism. By using the isotopically labeled form, scientists can investigate the following:

  • Metabolic Fate

    By tracing the ¹³C and ¹⁵N labels through metabolic pathways, researchers can determine if N-(phosphonomethyl)glycine is converted to glycine or other metabolites within the cell .

  • Enzyme Interactions

    The isotopically labeled molecule can be used to study its interactions with enzymes involved in glycine metabolism. By observing changes in the NMR or mass spectrometry signals, researchers can gain insights into the binding and reaction mechanisms of these enzymes .

That can alter its structure and reactivity. Notably:

  • Chlorination Reactions: Glyphosate can be chlorinated in aqueous solutions, leading to the formation of several by-products such as carbon dioxide and methanediol. The specific products formed depend on the pH of the reaction environment .
  • Degradation Pathways: The degradation of glyphosate primarily follows pathways similar to those of glycine. Studies have shown that glyphosate can degrade through C-N bond cleavage to produce glycine directly, particularly in the presence of manganese oxides .

Glyphosate exhibits significant biological activity as an herbicide. Its mechanism involves:

  • Inhibition of EPSP Synthase: By binding to the active site of EPSP synthase, glyphosate effectively halts the shikimate pathway, preventing the synthesis of vital aromatic amino acids.
  • Impact on Soil Microbiota: Research indicates that glyphosate can be metabolized by certain soil bacteria, leading to complex interactions within microbial communities. Specifically, some bacteria cleave glyphosate into glycine, which is then utilized in various metabolic processes.

The synthesis of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine involves several steps:

  • Starting Materials: The synthesis typically begins with N-phosphonomethyl iminodiacetic acid.
  • Reagents and Catalysts: The reaction often requires oxygen and activated carbon as a catalyst.
  • Reaction Conditions: Conditions are optimized to facilitate the formation of glyphosate through controlled reactions.

Glyphosate is widely used in agriculture for its efficacy in controlling a broad range of weeds. Its applications include:

  • Agricultural Herbicide: Glyphosate is utilized extensively in crop production systems for weed management.
  • Environmental Management: It is also employed in non-crop areas such as forests and roadsides for vegetation control.
  • Research Tool: Due to its specific action on the shikimate pathway, glyphosate serves as a valuable tool in biochemical research related to plant physiology .

Studies have investigated glyphosate's interactions with various biological systems:

  • Protein Engineering: Research has focused on understanding glyphosate resistance mechanisms through protein engineering approaches that alter EPSP synthase's affinity for glyphosate .
  • Microbial Interactions: Investigations into how soil microbes interact with glyphosate reveal insights into its degradation pathways and ecological impacts .

Several compounds share structural or functional similarities with N-(Phosphonomethyl)(2-~13~C,~15~N)glycine. These include:

Compound NameChemical StructureUnique Features
N-(Phosphonomethyl)glycineC3H8NO5PBasic form of glyphosate; widely used herbicide.
Aminomethylphosphonic acidC2H8N2O3PMetabolite of glyphosate; less effective as a herbicide.
Glyphosate isopropylamine saltC10H14N3O5PEnhanced solubility; used in specific formulations.
N-(Phosphonomethyl)iminodiacetic acidC5H10N2O5PPrecursor in glyphosate synthesis; structurally related.

The uniqueness of N-(Phosphonomethyl)(2-~13~C,~15~N)glycine lies in its specific action on EPSP synthase and its extensive application as a herbicide compared to its analogs.

XLogP3

-4.6

Sequence

G

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

N-(Phosphonomethyl)(2-~13~C,~15~N)glycine

Dates

Modify: 2023-08-16

Explore Compound Types